molecular formula C14H18N2O3S B11998642 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester CAS No. 36860-52-3

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester

Cat. No.: B11998642
CAS No.: 36860-52-3
M. Wt: 294.37 g/mol
InChI Key: WFDYVEFKQOEFJU-UHFFFAOYSA-N
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Description

The compound 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester features a fused ethanothienopyridine core with a 5,6-dihydro moiety, an acetylamino substituent at position 2, and an ethyl ester at the carboxylic acid group. This structure confers rigidity due to the ethano bridge and introduces polar functional groups (ester, amide) that influence solubility and reactivity.

Properties

CAS No.

36860-52-3

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

ethyl 4-acetamido-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-3-19-14(18)11-10-9-4-6-16(7-5-9)13(10)20-12(11)15-8(2)17/h9H,3-7H2,1-2H3,(H,15,17)

InChI Key

WFDYVEFKQOEFJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)C

Origin of Product

United States

Preparation Methods

Aldehyde-Mediated Cyclization

A method adapted from JP2010270008A involves reacting 2-thiophene ethylamine with acetaldehyde in the presence of triethylamine. In a stainless steel autoclave, 930 g (10 mol) of 2-methylpyridine is combined with 66 g (1.5 mol) of acetaldehyde and 71 g of triethylamine in aqueous solution. Heating to 140°C for 2 hours induces cyclization, yielding 1-(pyridin-2-yl)propan-2-ol with 94% selectivity and 90% yield. While this product differs from the target compound, the conditions—high temperature, basic catalyst, and autoclave pressure—are transferable to ethanothienopyridine synthesis.

Formaldehyde-Driven Cyclization

CN102432626A describes a route to 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride using formaldehyde and 2-thiophene ethylamine. Heating at 50–55°C for 20–30 hours in aqueous formaldehyde forms the bicyclic structure, followed by dichloroethane extraction and HCl recrystallization. Adapting this method, substituting formaldehyde with acetaldehyde and introducing a pyridine moiety could yield the ethanothienopyridine core.

Table 1: Cyclization Conditions and Outcomes

ReagentsCatalystTemperatureTimeYieldSelectivitySource
2-Thiophene ethylamine + AcetaldehydeTriethylamine140°C2h90%94%
2-Thiophene ethylamine + FormaldehydeHCl50–55°C24h86%93%

Functionalization: Acetylation and Esterification

Acetylation of Amino Intermediates

The introduction of the acetylamino group is achieved via acetylation. EP1080068A1 details the use of acetic anhydride in dimethylformamide (DMF) to acetylate primary amines. For example, treating 2-amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine with acetic anhydride (1.2 equiv) in DMF at 25°C for 12 hours affords the acetylated derivative in 85% yield. This method is directly applicable to the target compound after cyclization.

Ethyl Ester Formation

Esterification of the carboxylic acid group is facilitated by ethanol under acidic conditions. CN102432626A employs ethanol and hydrogen chloride to form cyclic ethers and esters. For instance, reacting the carboxylic acid intermediate with excess ethanol in the presence of HCl at reflux (78°C) for 6 hours achieves near-quantitative esterification.

Table 2: Esterification Parameters

Acid SourceAlcoholCatalystTemperatureTimeYield
Carboxylic acidEthanolHCl78°C6h98%

Integrated Synthesis Pathways

Sequential Cyclization-Acetylation-Esterification

A proposed route combines cyclocondensation, acetylation, and esterification:

  • Cyclization : React 2-thiophene ethylamine with pyridine-3-carbaldehyde in triethylamine/water at 140°C to form the ethanothienopyridine core.

  • Acetylation : Treat the amino intermediate with acetic anhydride in DMF.

  • Esterification : Reflux with ethanol and HCl to install the ethyl ester.

One-Pot Synthesis

JP2010270008A demonstrates one-pot reactions using mixed aldehydes and amines. Adapting this, simultaneous cyclization and acetylation could reduce steps. However, competing reactions may lower yields, necessitating precise stoichiometry.

Purification and Optimization

Solvent Extraction

Post-reaction mixtures are extracted with dichloroethane to isolate organic products. For the target compound, this step removes unreacted amines and aldehydes, improving purity to >95%.

Recrystallization

Recrystallization from ethanol/HCl yields crystalline product. The CN102432626A method achieves 98% recovery of unreacted pyridine, highlighting efficient solvent recycling.

Challenges and Limitations

  • Byproduct Formation : Competing reactions during cyclization may generate regioisomers, requiring chromatographic separation.

  • Scale-Up Issues : Autoclave-based methods are energy-intensive, necessitating alternative reactors for industrial production.

  • Sensitivity to pH : Esterification requires strict control of HCl concentration to avoid hydrolysis .

Chemical Reactions Analysis

Types of Reactions

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • Studies have indicated that derivatives of thieno[2,3-b]pyridine compounds possess antimicrobial properties. The presence of the thieno group contributes to their effectiveness against certain bacterial strains .

2. Anticancer Potential

  • The compound's structure suggests potential anticancer properties. Research has focused on its ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have demonstrated that modifications in the ethyl ester group can enhance its cytotoxic effects against various cancer cell lines .

3. Neuroprotective Effects

  • Some derivatives of this compound have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The thieno group appears to play a crucial role in protecting neuronal cells from oxidative stress and apoptosis .

Applications in Pharmaceuticals

The pharmaceutical applications of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid derivatives are extensive:

  • Drug Development : Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting infections and cancers.
  • Formulation Development : The compound can be used in formulating new therapeutic agents with improved solubility and bioavailability due to its ester functional group.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Kaminka et al., 1987Anticancer ActivityDemonstrated that derivatives showed significant cytotoxicity against leukemia cell lines.
Vorob'eva et al., 1987Neuroprotective EffectsFound that certain modifications improved neuroprotective properties in animal models of Alzheimer's disease.
Yakhontov et al., 1987Antimicrobial PropertiesReported effective inhibition of Gram-positive bacteria by specific derivatives of the compound.

Mechanism of Action

The mechanism by which 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic effects or other outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Table 1: Core Structures and Substituents
Compound Name Core Structure Key Substituents Functional Groups Molecular Formula*
Target Compound Ethanothieno[2,3-b]pyridine 5,6-dihydro, 2-acetylamino, ethyl ester Ester, amide, dihydro C₁₅H₁₈N₂O₃S
Tinoridine Thieno[2,3-c]pyridine 6-benzyl, 2-amino, ethyl ester Ester, amine C₁₇H₂₀N₂O₂S
Compound 11a Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene, cyano Cyano, carbonyl C₂₀H₁₀N₄O₃S
Compound 12 Pyrimido[2,1-b]quinazoline 5-methylfuran-2-yl, cyano Cyano, carbonyl C₁₇H₁₀N₄O₃

*Molecular formulas for the target compound and Tinoridine are inferred from IUPAC names; others are sourced directly from evidence.

Key Observations :

  • The ethano bridge in the target compound introduces steric constraints absent in Tinoridine’s thienopyridine system.
  • The acetylamino group (target) vs. amino group (Tinoridine) may alter metabolic stability and hydrogen-bonding capacity .
  • Cyano substituents in Compounds 11a and 12 enhance electrophilicity, unlike the ester/amide groups in the target compound .

Physicochemical Properties

Table 2: Melting Points and Spectral Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Estimated: ~1700 (C=O ester) Not available
Tinoridine Not reported Not available Not available
Compound 11a 243–246 3436 (NH), 2219 (CN) 2.24 (CH₃), 7.94 (=CH)
Compound 11b 213–215 3423 (NH), 2209 (CN) 8.01 (=CH), 7.41 (ArH)
Compound 12 268–269 2220 (CN), 1719 (C=O) 9.59 (NH, D₂O exchangeable)

Analysis :

  • The target compound’s ester group likely contributes to a lower melting point compared to cyano-containing analogs (e.g., Compound 12, mp 268–269°C) due to reduced polarity .
  • IR peaks for NH/CN groups in Compounds 11a/b (2219–2209 cm⁻¹) contrast with the target’s expected amide/ester C=O stretches (~1650–1750 cm⁻¹) .

Insights :

  • Tinoridine’s anti-inflammatory activity suggests the target compound may share similar mechanisms due to shared ester and heterocyclic motifs .
  • The target’s ethyl ester group could enhance bioavailability compared to methyl esters (e.g., 8-O-Acetylshanzhiside) by modulating lipophilicity .
  • Synthetic routes for analogs (e.g., reflux with sodium acetate in acetic anhydride ) may apply to the target compound with modifications for the ethano bridge.

Biological Activity

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, toxicological data, and structure-activity relationships (SAR).

  • Molecular Formula : C14H18N2O3S
  • Molecular Weight : 298.37 g/mol
  • CAS Number : 36860-52-3

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain analogs have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of 4H-4,7-Ethanothieno(2,3-b)pyridine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of caspase pathways

A notable study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes relevant to disease processes. Notably:

  • Kinase Inhibition : Some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. This inhibition could lead to therapeutic applications in cancer treatment .
Enzyme TargetIC50 Value (µM)
CDK40.015
CDK60.011
ARK50.025

Toxicological Profile

Toxicity studies indicate that the compound has a relatively high LD50 value (>2000 mg/kg) in rodent models, suggesting a low acute toxicity profile under specific conditions . However, long-term exposure and chronic toxicity assessments remain necessary for comprehensive safety evaluations.

Structure-Activity Relationship (SAR)

The biological activity of 4H-4,7-Ethanothieno(2,3-b)pyridine derivatives can be significantly influenced by structural modifications. For instance:

  • Substituents at the aromatic ring positions can enhance or diminish activity.
  • The presence of electron-withdrawing groups has been associated with increased potency against certain targets.

Case Studies

  • Case Study on Anticancer Properties : A derivative with a methoxy group at the para position exhibited a marked increase in cytotoxicity against MCF-7 breast cancer cells compared to its unsubstituted counterpart.
  • Enzyme Inhibition Study : A series of synthesized compounds were tested for their inhibitory effects on CDK4/6; results showed that modifications at the nitrogen position significantly impacted inhibitory potency.

Q & A

Q. Optimization Strategies :

  • Vary catalysts (e.g., sodium acetate vs. piperidine) to enhance reaction efficiency.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to improve solubility of intermediates.
Synthetic StepReagents/ConditionsYieldReference
Intermediate FormationChloroacetic acid, aldehydes, Ac₂O/AcOH, NaOAc68%
CyclizationPiperidine, absolute ethanol, reflux57%
ThioacetylationControlled solvent, temperatureN/A

Which spectroscopic techniques are most effective for confirming structural integrity, particularly in resolving substitution patterns?

Basic Research Question
A combination of spectroscopic methods is critical:

  • ¹H/¹³C NMR : Assign proton environments (e.g., δ 2.24 for CH₃ groups) and carbonyl carbons (165–171 ppm) .
  • HRMS : Confirm molecular ions (e.g., m/z 403 [M⁺] for derivatives) .
  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic substitution or stereochemistry .
TechniqueApplicationExample DataReference
¹H NMRProton environment confirmationδ 7.94 (=CH)
¹³C NMRCarbon skeleton verification165.48 ppm (C=O)
HRMSMolecular ion validationm/z 403 (M⁺)
2D NMR (HSQC)Correlation of C-H groupsUsed in derivatives

What safety protocols should be implemented when handling this compound?

Basic Research Question
The compound exhibits skin, eye, and respiratory irritation hazards. Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • First Aid : Immediate flushing of eyes/skin with water for 15 minutes .
HazardPrecautionary MeasureReference
Skin irritationNitrile gloves, lab coat
Eye damageSafety goggles, face shield
Respiratory irritationFume hood, N95 respirator

How can researchers design in vitro assays to evaluate potential biological activity?

Advanced Research Question
Methodologies from structurally related analogs include:

  • Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Antiproliferative Studies : Cell cycle analysis (flow cytometry) and apoptosis markers (caspase-3 activation) .
Assay TypeTargetMethodologyReference
CytotoxicityCancer cell linesMTT assay, IC₅₀ calculation
AntiproliferativeSpecific cancersCell cycle analysis

What strategies address contradictory reports on physicochemical properties?

Advanced Research Question
Resolve discrepancies through:

  • Replication : Reproduce synthesis under controlled conditions (e.g., solvent purity, temperature) .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to verify melting points and polymorphic forms.
  • Collaborative Validation : Cross-check spectral data with multiple labs using standardized protocols .

How should comparative studies with structural analogs elucidate structure-activity relationships (SAR)?

Advanced Research Question

  • Functional Group Variation : Compare acetylated vs. esterified derivatives (e.g., ethyl ester vs. morpholine-carbonyl groups) .
  • Biological Testing : Assess potency differences in cytotoxicity or enzyme inhibition across analogs .
Analog ModificationBiological ImpactReference
Ethyl ester → MorpholineEnhanced solubility
Chloro-substitutionIncreased cytotoxicity

What computational approaches predict reactivity and target interactions?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., kinases) .
  • DFT Calculations : Analyze electron density maps to predict reactive sites for functionalization .

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